molecular formula C7H6N2O2 B13300706 3-Oxo-3-(pyrazin-2-YL)propanal

3-Oxo-3-(pyrazin-2-YL)propanal

Cat. No.: B13300706
M. Wt: 150.13 g/mol
InChI Key: NCFRODPAOSNKDG-UHFFFAOYSA-N
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Description

3-Oxo-3-(pyrazin-2-YL)propanal is a β-keto aldehyde derivative featuring a pyrazine ring at the C-3 position. Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at para positions, imparts electron-withdrawing effects, enhancing the electrophilicity of the carbonyl group. This compound serves as a versatile precursor in heterocyclic synthesis, particularly for pyridazines, cinnolines, and pyrazolo-pyridines . Its reactivity is influenced by the interplay between the aldehyde functionality and the pyrazinyl substituent, enabling diverse condensation and cyclization pathways.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3-oxo-3-pyrazin-2-ylpropanal

InChI

InChI=1S/C7H6N2O2/c10-4-1-7(11)6-5-8-2-3-9-6/h2-5H,1H2

InChI Key

NCFRODPAOSNKDG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(=O)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(pyrazin-2-YL)propanal typically involves the condensation of pyrazine-2-carboxaldehyde with an appropriate ketone or ester. One common method involves the reaction of pyrazine-2-carboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization and hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of 3-Oxo-3-(pyrazin-2-YL)propanal may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(pyrazin-2-YL)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Oxo-3-(pyrazin-2-YL)propanal has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals

Mechanism of Action

The mechanism of action of 3-Oxo-3-(pyrazin-2-YL)propanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Structural and Electronic Comparison
Compound Substituent (R) Functional Group Key Features
3-Oxo-3-(pyrazin-2-YL)propanal Pyrazin-2-yl Aldehyde Electron-withdrawing pyrazine enhances carbonyl reactivity; prone to nucleophilic attack .
3-Oxo-3-phenylpropanal Phenyl Aldehyde Electron-neutral phenyl group; moderate electrophilicity .
3-Oxo-3-(thiophen-2-YL)propanal Thiophen-2-yl Aldehyde Electron-rich thiophene increases resonance stabilization; less electrophilic .
Ethyl 3-oxo-3-(pyrazin-2-YL)propanoate Pyrazin-2-yl Ester Ester group improves stability but reduces reactivity compared to aldehyde .

Key Observations :

  • Pyrazinyl vs. Phenyl : The pyrazine ring’s electron-withdrawing nature increases the carbonyl’s electrophilicity, making 3-Oxo-3-(pyrazin-2-YL)propanal more reactive in condensations than its phenyl analog .
  • Thiophene Substitution : Thiophene’s electron-rich character stabilizes the carbonyl via resonance, reducing reactivity compared to pyrazine derivatives .
  • Aldehyde vs. Ester: The aldehyde group in 3-Oxo-3-(pyrazin-2-YL)propanal facilitates nucleophilic additions, whereas the ester derivative (e.g., Ethyl 3-oxo-3-(pyrazin-2-YL)propanoate) is more stable but less reactive .
Table 2: Reaction Pathways and Yields
Compound Reaction Partner Product Formed Yield Notes
3-Oxo-3-(pyrazin-2-YL)propanal Ethyl cyanoacetate Pyridazinones/Cinnolines 41–84% Pyrazine directs cyclization via 6π-electrocyclization .
3-Oxo-3-phenylpropanal Arylhydrazines Pyrazoles/Pyridazines 60–90% Phenyl group supports conventional cyclocondensation .
3-Oxo-3-(thiophen-2-YL)propanal Active methylene nitriles Thiophene-fused azonicotinates ~50% Thiophene’s resonance limits side reactions .
Ethyl 3-oxo-3-(pyrazin-2-YL)propanoate P4S10 Dithiolethiones 5–16% Low yields due to pyrazine’s steric/electronic hindrance .

Key Observations :

  • Cyclization Efficiency: The pyrazinyl group in 3-Oxo-3-(pyrazin-2-YL)propanal promotes unique pathways like 6π-electrocyclization, yielding cinnolines, whereas phenyl analogs favor pyrazoles .
  • Ester Limitations: Ethyl 3-oxo-3-(pyrazin-2-YL)propanoate exhibits poor reactivity with sulfurizing agents (e.g., P4S10), likely due to steric hindrance from the ester group and pyrazine’s electronic effects .

Biological Activity

3-Oxo-3-(pyrazin-2-YL)propanal is an organic compound featuring a pyrazine ring and a propanal functional group. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of 3-Oxo-3-(pyrazin-2-YL)propanal, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of 3-Oxo-3-(pyrazin-2-YL)propanal can be described as follows:

  • Molecular Formula : C_8H_8N_2O
  • Molecular Weight : 164.16 g/mol
  • Functional Groups : Ketone (3-Oxo), aldehyde (propanal), and heterocyclic (pyrazine)

Antimicrobial Activity

Research indicates that 3-Oxo-3-(pyrazin-2-YL)propanal exhibits significant antimicrobial properties. A study conducted by Joksimović et al. (2016) evaluated the compound's efficacy against various bacterial strains. The results demonstrated a notable inhibition of growth in Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 3-Oxo-3-(pyrazin-2-YL)propanal was investigated in vitro using various cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis.

Cell LineIC50 (µM)
HeLa25
MCF-730
A54928

The mechanism of action appears to involve the induction of oxidative stress and disruption of mitochondrial function, leading to programmed cell death.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes relevant to disease pathways. For instance, studies have shown that 3-Oxo-3-(pyrazin-2-YL)propanal effectively inhibits the activity of certain kinases involved in cancer signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A case study involving clinical isolates demonstrated that formulations containing 3-Oxo-3-(pyrazin-2-YL)propanal significantly reduced infection rates in treated patients compared to control groups.
  • Cancer Treatment : In preclinical trials, administration of the compound in combination with standard chemotherapy agents resulted in enhanced therapeutic effects and reduced side effects.

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